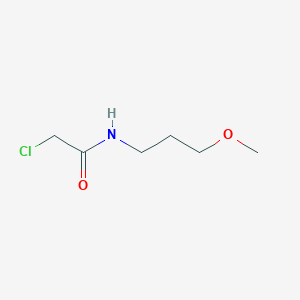

2-chloro-N-(3-methoxypropyl)acetamide

Descripción general

Descripción

2-Chloro-N-(3-methoxypropyl)acetamide (2-Cl-NMP) is an organic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and has a melting point of 135-140°C. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds. 2-Cl-NMP is also used in the synthesis of various dyes and pigments, as well as in the production of other organic compounds.

Aplicaciones Científicas De Investigación

Environmental Impact and Biodegradation

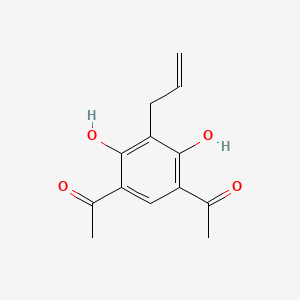

Herbicide Metabolism and Toxicology : Chloroacetamide herbicides, such as acetochlor and metolachlor, are used in agriculture for crop protection. These compounds undergo complex metabolic pathways in liver microsomes of humans and rats, involving intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA). The metabolism of these herbicides suggests a pathway to potentially toxic products, highlighting the importance of understanding their environmental fate and biological effects S. Coleman, R. Linderman, E. Hodgson, R. Rose, 2000.

Biodegradation Studies : The anaerobic degradation of acetochlor, a related chloroacetamide herbicide, has been studied to understand its environmental persistence and potential for groundwater contamination. Research into the biodegradation pathways of these herbicides is crucial for developing strategies to mitigate their environmental impact Fei Wang, Jie Zhou, Zhoukun Li, W. Dong, Ying Hou, Yan Huang, Z. Cui, 2015.

Pharmaceutical Applications

- Drug Design and Pharmacology : The study of (R)-lacosamide and its analogues, which contain structural similarities to 2-chloro-N-(3-methoxypropyl)acetamide, provides insights into the development of new pharmaceutical agents for the treatment of seizures. This research contributes to the understanding of how small molecular modifications can impact drug efficacy and selectivity Ki Duk Park, P. Morieux, Christophe Salomé, Steven W. Cotten, O. Reamtong, C. Eyers, S. Gaskell, J. Stables, Rihe Liu, H. Kohn, 2009.

Chemical Synthesis and Applications

Synthetic Techniques and Catalysis : Research on the synthesis of various acetamide derivatives and their applications in creating pharmaceuticals and other chemical products demonstrates the versatility of acetamide compounds in chemical synthesis. This includes the development of new synthetic pathways and catalytic methods to produce compounds with specific functional properties Zhao Ying, 2001.

Controlled Release Formulations : The development of controlled release formulations for herbicides like alachlor, using ethylcellulose microencapsulation, showcases another application area. These formulations aim to reduce environmental contamination while maintaining agricultural efficacy, illustrating the cross-disciplinary applications of acetamide chemistry R. Fernández-Urrusuno, J. M. Ginés, E. Morillo, 2000.

Propiedades

IUPAC Name |

2-chloro-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-10-4-2-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPAAHYQIUKDQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368358 | |

| Record name | 2-chloro-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1709-03-1 | |

| Record name | 2-chloro-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

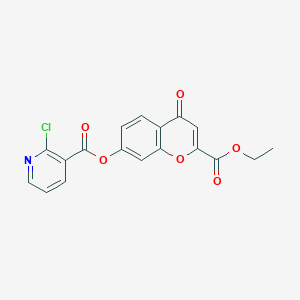

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dichloro[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B1622317.png)

![2-Propen-1-one, 1-[2-hydroxy-4-(phenylmethoxy)phenyl]-3-phenyl-](/img/structure/B1622323.png)

![N-{2-[(Fur-2-ylmethyl)thio]ethyl}-3,5-dimethylisoxazole-4-sulphonamide](/img/structure/B1622327.png)

![4-Chloro-6-methyl-2-[3-(trifluoromethyl)benzyl]-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1622335.png)